molecular formula C16H10FNO2 B11852130 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11852130
M. Wt: 267.25 g/mol
InChI Key: IOMPEGAETIEYPG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative of high interest in medicinal chemistry and pharmaceutical research. This compound is built upon a core indole scaffold, a structure widely recognized for its significant biological activity and prevalence in numerous pharmacologically active molecules . The specific substitution pattern of this reagent, featuring a 4-fluorobenzoyl group at the 1-position and a formyl (carbaldehyde) group at the 3-position of the indole ring, makes it a versatile and valuable synthetic intermediate. The formyl group is particularly reactive and serves as a key handle for further chemical transformations, such as condensation reactions to form Schiff bases, or reduction to alcohol functionalities, facilitating the construction of more complex molecular architectures. Researchers can utilize this compound in the synthesis of novel heterocyclic compounds, as a precursor for the development of potential enzyme inhibitors, or as a building block in the exploration of new ligands for various biological targets. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

1-(4-fluorobenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H10FNO2/c17-13-7-5-11(6-8-13)16(20)18-9-12(10-19)14-3-1-2-4-15(14)18/h1-10H

InChI Key

IOMPEGAETIEYPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Preparation Methods

Step 1: Acylation of Indole Nitrogen

Indole undergoes acylation with 4-fluorobenzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step leverages the nucleophilicity of the indole nitrogen, which is deprotonated under basic conditions to facilitate attack on the acyl chloride.

Reaction Conditions

  • Solvent : DMF

  • Base : K₂CO₃ (2.5–3.0 equiv)

  • Temperature : 80°C for 16 hours

  • Workup : Precipitation in ice-cold water, filtration, and recrystallization.

This method yields 1-(4-fluorobenzoyl)-1H-indole as an intermediate.

Step 2: Vilsmeier-Haack Formylation at C3

The intermediate is subjected to the Vilsmeier-Haack reaction, a robust method for introducing formyl groups onto aromatic systems. The Vilsmeier reagent, prepared from DMF and phosphorus oxychloride (POCl₃), generates an electrophilic chloroiminium ion that targets the electron-rich C3 position of indole.

Reaction Conditions

  • Vilsmeier Reagent : DMF (3.0 equiv) + POCl₃ (1.2 equiv) at 0–5°C.

  • Reaction Time : 1–2 hours at room temperature, followed by 5–8 hours under reflux.

  • Workup : Neutralization with saturated Na₂CO₃ (pH 8–9), filtration, and recrystallization.

Key Data

  • Yield : 70–85% (estimated from analogous reactions).

  • Purity : Confirmed via ¹H NMR and LCMS.

Step 1: Vilsmeier-Haack Formylation of Indole

Indole-3-carbaldehyde is synthesized via the Vilsmeier-Haack reaction using unsubstituted indole. While this method is well-established, subsequent N1-acylation faces challenges due to the electron-withdrawing nature of the aldehyde group, which reduces the nucleophilicity of the indole nitrogen.

Step 2: Acylation of Indole-3-carbaldehyde

Acylation requires harsher conditions, such as elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours), to achieve moderate yields (40–60%).

Optimization of Reaction Conditions

Solvent and Base Selection

  • DMF vs. Dichloromethane (DCM) : DMF enhances solubility of intermediates and facilitates deprotonation of the indole nitrogen, whereas DCM is less effective.

  • Base Comparison : K₂CO₃ outperforms NaHCO₃ due to stronger basicity, critical for efficient acylation.

Temperature and Time

  • Acylation : 80°C for 16 hours ensures complete conversion without side reactions like over-acylation.

  • Formylation : Reflux (100–110°C) for 5–8 hours optimizes electrophilic substitution.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) :

    • δ 9.73 (s, 1H, CHO).

    • δ 7.29–8.57 (m, aromatic H).

  • IR (KBr) :

    • 1729 cm⁻¹ (C=O stretch).

    • 2858 cm⁻¹ (C-H stretch).

Comparative Analysis of Methods

ParameterPathway 1 (Acylation → Formylation)Pathway 2 (Formylation → Acylation)
Overall Yield 65–75%40–50%
Reaction Time 24–30 hours48–60 hours
Purity >95%85–90%
Scalability High (gram-scale demonstrated)Moderate

Challenges and Limitations

  • Regioselectivity : Competing formylation at C2 or C4 positions may occur if reaction conditions are suboptimal.

  • Electron-Withdrawing Effects : The 4-fluorobenzoyl group slightly deactivates the indole ring, necessitating vigorous Vilsmeier-Haack conditions.

  • Workup Complexity : Neutralization and recrystallization steps require precise pH control to avoid decomposition .

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

The aldehyde group at C3 is installed via the Vilsmeier-Haack reaction :

  • Reactants : Indole, DMF, POCl₃ .

  • Conditions : 35°C, 45 minutes, followed by NaOH quenching .

  • Key Intermediate : Chloroiminium ion facilitates electrophilic formylation at C3 .

C–H Functionalization via Palladium Catalysis

The aldehyde group acts as a directing group for regioselective C–H activation:

Reaction TypeConditionsPosition SelectivityYieldSource
C4-Arylation Pd(OAc)₂, AgOAc, TFA in HFIP, 65–120°CC473–76%
C2-Arylation Decarboxylation followed by Pd-catalyzed couplingC265%

Mechanistic Insights :

  • The aldehyde directs palladium to C4 via a cyclometalated Pd(II) intermediate .

  • Oxidative addition with aryl iodides forms Pd(IV) species, enabling reductive elimination for bond formation .

Reductive Amination

The aldehyde undergoes condensation with amines followed by reduction:

  • Reactants : Primary amines (e.g., thiophen-2-ylmethanamine, 4-fluorobenzylamine) .

  • Conditions : Ethanol, p-TsOH, 80°C → NaBH₄ reduction at 0°C .

  • Products : Secondary amines (e.g., N-alkyl-indole-3-methanamines) .

Yield : 70–85% .

Schiff Base Formation

  • Reactants : Amines (e.g., benzylamine)

  • Conditions : Ethanol, RT, no catalyst required.

  • Application : Intermediate for bioactive heterocycles .

Electrophilic Substitution at Indole Core

The electron-rich indole ring participates in electrophilic reactions:

ReactionElectrophilePositionNotes
Halogenation Br₂, NBSC5Enhanced by fluorine’s -I effect
Nitration HNO₃/H₂SO₄C5/C7Meta-directing effect of fluorine

Fluorobenzoyl Group Reactivity

The 4-fluorobenzoyl moiety influences reactivity through electronic effects:

  • Hydrolysis : Resistant under basic conditions due to fluorine’s electron-withdrawing nature.

  • Nucleophilic Acyl Substitution : Limited reactivity unless activated by strong nucleophiles (e.g., Grignard reagents).

Comparative Reactivity Table

Reaction TypePosition ModifiedKey Functional Group InvolvedCatalytic System
C–H ArylationC4Aldehyde (DG)Pd(OAc)₂/AgOAc/TFA
Reductive AminationC3 (Aldehyde)AldehydeNaBH₄
N-AcylationN1Indole NHNaH/DMF

Scientific Research Applications

1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde integrates an indole structure with a fluorobenzoyl moiety and an aldehyde functional group. The Indole ring is a significant scaffold in medicinal chemistry, found in various natural products and pharmaceuticals. The introduction of a fluorine atom can enhance the compound's biological activity and lipophilicity, potentially leading to improved pharmacokinetic properties.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development as a precursor for synthesizing novel pharmaceuticals. Compounds containing indole structures are often associated with anti-cancer, anti-inflammatory, and antimicrobial properties. The fluorine substitution may enhance these activities due to increased electron-withdrawing effects and altered lipophilicity, which can improve cellular uptake and binding affinity to biological targets.

Interaction Studies Interaction studies involving this compound have demonstrated its potential as a bioactive molecule. Research indicates that it may interact with specific biological macromolecules, influencing pathways related to cell growth and apoptosis. These interactions are crucial for understanding its therapeutic potential and mechanisms of action.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its dual functionality as both an aldehyde and a fluorinated benzoyl derivative, which may enhance its reactivity and biological profile compared to other similar compounds.

Comparison Table

Compound NameStructural FeaturesBiological Activity
1H-Indole-3-carboxaldehydeIndole ring with carboxaldehydeAnti-cancer, anti-inflammatory
4-FluorobenzaldehydeBenzaldehyde with fluorineAntimicrobial, potential anti-cancer
5-FluoroindoleIndole ring with fluorineNeuroprotective properties
2-(4-Fluorobenzoyl)-indoleIndole ring with a fluorobenzoyl moietySimilar pharmacological profiles

Potential Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological pathways, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

1-(4-Fluoro-benzyl)-1H-indole-3-carbaldehyde (CAS: 192997-23-2)
  • Structure : Differs by having a benzyl (CH₂-C₆H₄F) group instead of benzoyl (CO-C₆H₄F).
  • Impact : The benzyl group is less electron-withdrawing than benzoyl, reducing the electrophilicity of the indole ring. This may lower reactivity in nucleophilic additions compared to the target compound .
  • Physicochemical Properties :
    • Molecular Weight: 253.27 g/mol
    • Melting Point: 116–117°C
    • Boiling Point: ~443.9°C (predicted) .
4-Fluoro-1H-indole-3-carbaldehyde
  • Structure : Lacks the benzoyl group, with only a fluorine atom on the indole ring.
  • Synthesized via Vilsmeier-Haack formylation (POCl₃/DMF) .
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Compound 4c)
  • Structure : Pyrazole core with benzoyl and 4-methoxyphenyl substituents.
  • Impact : The methoxy group is electron-donating, enhancing resonance stabilization. IR peaks at 2816 cm⁻¹ (OCH₃ stretch) and 1629 cm⁻¹ (C=O) differ from fluorine-related stretches in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Melting Point (°C)
1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde* C₁₆H₁₀FNO₂ 283.26 ~1670 (C=O), 1600 (C=N) Not reported
1-(4-Fluoro-benzyl)-1H-indole-3-carbaldehyde C₁₆H₁₂FNO 253.27 2762 (C-H aldehyde), 1628 (C=O) 116–117
4-Fluoro-1H-indole-3-carbaldehyde C₉H₆FNO 163.15 3112 (C-H), 1670 (C=O) Not reported
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) C₁₇H₁₂N₂O₂ 276.29 1628 (C=O), 1557 (C=N) Not reported

*Predicted based on analogs .

Q & A

Basic: What are the standard synthetic routes for 1-(4-Fluorobenzoyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps: indole core functionalization and benzoylation .

  • Step 1 : Formylation at the indole C3 position using the Vilsmeier-Haack reaction (POCl₃/DMF), as demonstrated for analogous compounds .
  • Step 2 : Substitution at the indole N1 position with 4-fluorobenzoyl chloride in the presence of a base (e.g., NaOH) .
    • Optimization : Reaction conditions (solvent, temperature, stoichiometry) are critical. Dichloroethane or THF at reflux (60–80°C) with 1.2–1.5 equiv of benzoyl chloride yields >80% product .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the aldehyde proton (δ ~9.8–10.2 ppm) and fluorobenzoyl carbonyl (δ ~165–170 ppm) .
    • FT-IR : Confirm carbonyl stretches (aldehyde: ~1680–1700 cm⁻¹; benzoyl: ~1650–1670 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., C=O: ~1.21 Å) and confirm stereochemistry .
    • SHELXL refinement : Used for structure solution and validation, ensuring R-factor < 0.05 .

Advanced: How to address discrepancies between theoretical and experimental data in structural analysis?

Discrepancies (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects or refinement errors.

  • Validation Tools : Use PLATON to check for missed symmetry, twinning, or hydrogen-bonding inconsistencies .
  • Dynamic Analysis : Compare experimental SC-XRD data with DFT-optimized geometries (e.g., using Gaussian09) to identify steric/electronic distortions .
  • Data Repetition : Re-measure crystals from different batches to rule out experimental artifacts .

Advanced: How to design derivatives for improved biological activity?

  • Structural Modifications :
    • Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoyl para-position to enhance electrophilicity .
    • Heterocycle Fusion : Replace the indole core with azaindole to modulate solubility and binding affinity .
  • Activity Screening :
    • Antimicrobial Assays : Use broth microdilution (e.g., against S. aureus and E. coli) with MIC values compared to parent compound .
    • Docking Studies : Target enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to predict binding modes .

Advanced: What strategies resolve contradictions in biological assay results?

  • Purity Verification : Perform HPLC (C18 column, MeCN/H₂O gradient) to confirm >95% purity .
  • Dose-Response Curves : Repeat assays with varying concentrations (0.1–100 µM) to identify non-linear effects .
  • Mechanistic Studies : Use fluorescence probes (e.g., ANS for hydrophobic interactions) to validate target engagement .

Basic: What are the key considerations in optimizing reaction conditions for its synthesis?

  • Solvent Choice : Polar aprotic solvents (DMF, DCE) enhance electrophilic substitution but may require strict anhydrous conditions .
  • Catalyst Screening : NaBH(OAc)₃ improves reductive amination yields compared to NaBH₄ .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica, hexane/EtOAc 3:1) to isolate intermediates before side reactions occur .

Advanced: How to use computational methods in validating crystal structures?

  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-H···O contacts) to explain packing motifs .
  • ADP Validation : Check anisotropic displacement parameters (ADPs) for unrealistic thermal motion using OLEX2 .
  • Twinned Data : Apply the HKLF5 format in SHELXL to refine twinned crystals and improve R-factors .

Advanced: How to analyze reaction mechanisms for byproduct formation during synthesis?

  • LC-MS Tracking : Identify intermediates (e.g., over-oxidized aldehydes) with m/z matching theoretical values .
  • Kinetic Studies : Vary reaction time/temperature to isolate intermediates (e.g., Schiff bases) for NMR characterization .
  • DFT Calculations : Map energy barriers for competing pathways (e.g., benzoylation vs. hydrolysis) using Gaussian09 .

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